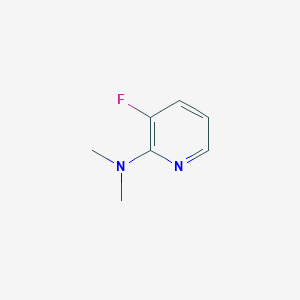

3-fluoro-N,N-dimethylpyridin-2-amine

Descripción

Propiedades

IUPAC Name |

3-fluoro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKMBAFWTFFJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Typical Procedure:

- Starting with a pyridine derivative bearing suitable leaving groups (e.g., bromide or chloride at the 2-position),

- Reacting with a fluorinating reagent (e.g., TBAF) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature or slightly elevated temperatures,

- Followed by purification to isolate the fluorinated pyridine.

Research Findings:

- The fluorination reaction proceeds via nucleophilic substitution, where fluoride replaces the leaving group.

- Yields are generally high (above 80%) under optimized conditions.

- The process can be scaled for industrial synthesis with careful control of temperature and reagent excess.

Preparation from 2-Amino-3-fluoropyridine Intermediates

Given the structural similarity, an alternative route involves synthesizing 2-amino-3-fluoropyridine first, then methylating the amino group to form the N,N-dimethyl derivative.

Methodology:

- Step 1: Synthesis of 2-amino-3-fluoropyridine via ammoniation of 2,3-difluoro-5-chloropyridine, as detailed in patent CN105669539A, with yields reaching approximately 85% (see detailed reaction below).

- Step 2: N,N-Dimethylation of the amino group using methylating agents such as formaldehyde derivatives or methyl iodide in the presence of base, under controlled conditions.

Research Data:

Alternative Synthesis via Halogen Exchange and Methylation

In some cases, halogen exchange reactions can be employed:

- Step 1: Halogen exchange to introduce fluorine at the 3-position.

- Step 2: Subsequent methylation of the amino group using methylating agents.

This approach is less common but offers flexibility in precursor design.

Industrial-Scale Synthesis Considerations

- The process described in patent CN105669539A is notable for its simplicity, high yield (up to 77.5%), and suitability for large-scale production.

- The raw materials such as 2,3-difluoro-5-chloropyridine are commercially available and relatively inexpensive.

- Reaction conditions involve ammoniation at elevated temperatures (120–140°C) in autoclaves, followed by purification steps like filtration, extraction, and solvent removal.

Data Table Summarizing Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-N,N-dimethylpyridin-2-amine can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

One of the notable applications of 3-fluoro-N,N-dimethylpyridin-2-amine is its potential as an inhibitor of neuronal nitric oxide synthase (nNOS). Research indicates that derivatives of aminopyridines, including those with fluorinated substitutions, can effectively bind to the active site of nNOS, mimicking the interactions of the natural substrate, L-arginine. This binding can lead to significant inhibition of nNOS activity, which is relevant for developing treatments for neurological disorders characterized by excessive nitric oxide production .

Development of Selective Inhibitors

The compound has been studied in the context of designing selective inhibitors for nNOS over other isoforms like endothelial nitric oxide synthase (eNOS). The modifications on the pyridine ring, particularly the introduction of fluorine atoms, enhance lipophilicity and may improve blood-brain barrier permeability. Such properties are crucial for developing drugs targeting central nervous system disorders .

Catalysis in Organic Reactions

This compound has been utilized in the formation of ionic liquids that serve as efficient catalysts in organic reactions. For instance, it has been employed in synthesizing indoles through Fischer indole synthesis and 1H-tetrazoles via click chemistry. The ionic liquids derived from this compound facilitate these reactions under environmentally friendly conditions, often requiring minimal catalyst loading .

Green Chemistry Initiatives

The use of this compound-based ionic liquids aligns with green chemistry principles by reducing solvent use and enhancing reaction efficiency. These catalysts have shown effectiveness in various organic transformations while minimizing environmental impact, thus contributing to sustainable synthetic methodologies .

Synthesis of Indoles

A study demonstrated the synthesis of substituted tetrahydro-1H-carbazoles using this compound as a catalyst. The reactions were carried out under solvent-free conditions, showcasing the compound's utility in promoting efficient chemical transformations with good yields (ranging from 48% to 78%) while adhering to green chemistry practices .

Click Chemistry for Tetrazoles

Another application involved using this compound-derived ionic liquids for synthesizing 1H-tetrazoles via click chemistry. This method provided an alternative to traditional metal-catalyzed reactions, demonstrating the compound's versatility in facilitating diverse organic reactions with high efficiency .

Data Table: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | nNOS Inhibition | Potential treatment for neurological disorders |

| Organic Synthesis | Catalysis for Indole Synthesis | Environmentally friendly processes |

| Organic Synthesis | Click Chemistry for Tetrazole Formation | High efficiency with minimal catalyst loading |

Mecanismo De Acción

The mechanism of action of 3-fluoro-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

- Chlorine/Bromine: These halogens are common leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine’s larger size may slow metabolic degradation compared to fluorine .

- Positional Effects :

- Substituents at position 5 (e.g., IBETA) enable conjugation with aromatic systems for imaging applications, while position 3 substituents (e.g., 3-bromo) may influence steric interactions in receptor binding .

Actividad Biológica

3-Fluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a fluorine atom at the 3-position of the pyridine ring and two dimethylamino groups. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Molecular Formula: C₆H₈FN₂

Molecular Weight: 126.14 g/mol

The presence of the electronegative fluorine atom significantly influences the compound's reactivity and biological interactions, making it a subject of interest for drug development and material science applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The electron-withdrawing effect of the fluorine atom enhances its binding affinity to biological macromolecules, such as receptors and enzymes. This interaction can modulate physiological responses, potentially leading to therapeutic effects.

1. Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Research has shown that compounds structurally similar to this compound exhibit significant activity at nAChRs. For instance, a related compound with a 3'-fluoro substitution demonstrated high binding affinity and agonist activity at α4β2 and α7 nAChR subtypes. This suggests that this compound may also possess similar pharmacological properties .

2. Binding Affinity Studies

Interaction studies indicate that this compound has notable binding affinity with various biological targets. These studies are critical for understanding its potential therapeutic applications, particularly in neurological disorders where nAChRs play a pivotal role.

Case Study: Agonist Activity

A study exploring the agonist effects of fluorinated pyridine derivatives highlighted that 3-fluoro analogs can act as full agonists at specific nAChR subtypes. The efficacy and selectivity observed in these studies suggest that such compounds could be developed into effective treatments for conditions like pain management and cognitive disorders .

Case Study: Synthesis and Application

The synthesis of this compound involves several chemical reactions, often utilizing methods that enhance yield and purity. Its application in organic synthesis showcases its versatility as a building block for more complex molecules, which can be crucial in drug discovery processes.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-fluoro-N,N-dimethylpyridin-3-amine | Fluorine at the 2-position | Moderate nAChR binding affinity |

| 4-fluoro-N,N-dimethylpyridin-2-amine | Fluorine at the 4-position | Reduced agonist activity compared to 3-fluoro |

| 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine | Combination of chlorine and fluorine substitutions | Enhanced interaction with certain receptors |

This table illustrates how variations in substitution patterns can significantly impact biological activity and receptor interactions.

Q & A

Q. Key Parameters :

| Parameter | Method A | Method B |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | KF (no catalyst) |

| Temperature | 80–100°C | 150–180°C (microwave) |

| Yield Range | 60–75% | 50–65% |

Advanced: How can reaction conditions be optimized to improve regioselectivity in fluoropyridine amination?

Regioselectivity challenges arise due to competing substitution at adjacent positions. Strategies include:

- Ligand screening : Bulky ligands (e.g., Xantphos) favor coupling at sterically accessible sites .

- Solvent effects : Polar aprotic solvents (e.g., toluene/DMF mixtures) enhance nucleophilicity of dimethylamine .

- Temperature control : Lower temperatures (e.g., 80°C) reduce side reactions like dehalogenation .

Case Study : In Pd-catalyzed reactions, substituting t-BuONa with Cs₂CO₃ increased selectivity for the 2-amine position by 20% due to milder base conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent positions. The fluorine at C3 deshields adjacent protons (e.g., H4 and H6 show splitting patterns). For example, H4 in similar compounds appears as a doublet at δ 7.8–8.2 ppm (³JHF = 10–12 Hz) .

- Mass spectrometry (HRMS) : Confirm molecular weight (calc. for C₇H₁₀FN₂: 154.08 g/mol).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs, as seen in analogous pyridinamine structures .

Advanced: How do intermolecular interactions influence the solid-state properties of this compound?

Single-crystal X-ray studies of related compounds reveal:

- Hydrogen-bonded dimers : The amine group (NH) forms N–H···N bonds with pyridine nitrogens, creating centrosymmetric dimers .

- Halogen interactions : Fluorine at C3 participates in weak F···F contacts (3.1–3.3 Å), affecting melting points .

- Impact on solubility : Strong dimerization reduces solubility in nonpolar solvents, necessitating polar solvents (e.g., DMSO) for recrystallization .

Advanced: What mechanistic insights explain contradictions in fluorination yields across methods?

Discrepancies arise from competing pathways:

- Electrophilic vs. nucleophilic fluorination : Electrophilic agents (e.g., Selectfluor) may over-fluorinate, while nucleophilic agents (KF) require high activation energy, leading to incomplete substitution .

- Side reactions : Pd-catalyzed methods risk β-hydride elimination if ligands are poorly optimized, reducing yields .

Resolution : Computational DFT studies can model transition states to predict optimal fluorination pathways .

Basic: How is this compound utilized in medicinal chemistry research?

- PET imaging probes : Derivatives like (E)-5-(2-(6-(2-[¹⁸F]-fluoroethoxy)-benzo[d]thiazol-2-yl)vinyl)-N,N-dimethylpyridin-2-amine show high affinity for amyloid plaques, validated in transgenic AD mouse models .

- Metal coordination : The dimethylamine group chelates transition metals (e.g., Mn, Co) for catalytic or diagnostic applications .

Advanced: What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.